molecular formula C6H6F3NO4 B7786876 ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

Cat. No.: B7786876
M. Wt: 213.11 g/mol
InChI Key: ZQBIGESTMJGOAX-XCVCLJGOSA-N
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Description

Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Properties

IUPAC Name

ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h13H,2H2,1H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBIGESTMJGOAX-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms with distinct properties.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated hydrocarbons and other nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted compounds.

Scientific Research Applications

Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” involves its interaction with specific molecular targets and pathways. It acts as a reagent that facilitates the formation of amides, carbamates, and ureas by converting amines into these compounds . The molecular targets include nucleophiles such as amines and alcohols, which react with the compound to form the desired products.

Comparison with Similar Compounds

  • Carbonyldiimidazole
  • Phosgene
  • Imidazole derivatives

These compounds share similarities in their chemical structure and reactivity but differ in their specific applications and properties.

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